N-benzyl-2-(4-bromophenoxy)-N-methylacetamide
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Overview
Description
N-benzyl-2-(4-bromophenoxy)-N-methylacetamide: is an organic compound with the molecular formula C16H16BrNO2 It is a derivative of acetamide, featuring a benzyl group, a bromophenoxy group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-bromophenoxy)-N-methylacetamide typically involves the following steps:
Starting Materials: Benzylamine, 4-bromophenol, and methyl chloroacetate.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-2-(4-bromophenoxy)-N-methylacetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-benzyl-2-(4-bromophenoxy)-N-methylacetamide can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: This compound can be used as a probe to study biological processes involving bromophenoxy derivatives.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-bromophenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to these targets, while the benzyl and methyl groups can influence the compound’s overall activity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-benzyl-2-(4-bromophenoxy)-N-isopropylacetamide
- N-benzyl-2-(4-bromophenoxy)-N-ethylacetamide
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the nitrogen atom (methyl, isopropyl, or ethyl).
- Chemical Properties: These structural variations can lead to differences in chemical properties, such as solubility, reactivity, and stability.
- Applications: While all these compounds may have similar applications, their specific uses can vary based on their unique properties. For example, N-benzyl-2-(4-bromophenoxy)-N-methylacetamide may be preferred in certain pharmaceutical applications due to its specific binding affinity and selectivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, as well as a promising candidate for drug development and materials science. Further research and development can unlock new applications and enhance our understanding of this compound’s properties and mechanisms of action.
Properties
IUPAC Name |
N-benzyl-2-(4-bromophenoxy)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-18(11-13-5-3-2-4-6-13)16(19)12-20-15-9-7-14(17)8-10-15/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHGEZACCFKHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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